1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one
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Overview
Description
1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one is a complex organic compound characterized by the presence of nitrophenyl groups and a triazene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one typically involves the reaction of 4-nitrobenzaldehyde with appropriate triazene precursors under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazene linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of nitrophenyl groups.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl groups can participate in electron transfer reactions, while the triazene moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one
- (2E)-1-(2,5-Dimethyl-3-thienyl)-3-(4-nitrophenyl)propenone
- 4-[(2E)-1,3-bis(3-nitrophenyl)triaz-2-en-1-yl]butanenitrile
Uniqueness
1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one is unique due to its specific combination of nitrophenyl and triazene groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
918151-33-4 |
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Molecular Formula |
C16H15N5O5 |
Molecular Weight |
357.32 g/mol |
IUPAC Name |
2-methyl-N-(4-nitrophenyl)-N-[(4-nitrophenyl)diazenyl]propanamide |
InChI |
InChI=1S/C16H15N5O5/c1-11(2)16(22)19(13-7-9-15(10-8-13)21(25)26)18-17-12-3-5-14(6-4-12)20(23)24/h3-11H,1-2H3 |
InChI Key |
WZDJTSXDOVJNIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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